3-Nitropyridine-2,6-diol

Thermal stability Process chemistry High-temperature reactions

Researchers synthesizing HIV-1 NNRTIs or anti-osteoporosis agents via 2,6-dichloro-3-nitropyridine often face reactivity limits with monofunctional nitropyridine analogs. 3-Nitropyridine-2,6-diol solves this by combining electron-withdrawing nitro activation (pKa ≈ 3.3) with dual hydroxyl groups for cyclization, chlorination, and O-functionalization. • Direct precursor to 2,6-dichloro-3-nitropyridine (CAS 13901-10-5), enabling late-stage diversification for NNRTI programs. • Dual cyclizing agent and nitroarene coupling partner for polycyclic N-heterocycle synthesis. • High thermal stability (decomp. 321 °C) supports solid-phase and melt-phase conditions where monofunctional analogs fail. • ≥98% purity; global shipping from multiple stocking locations.

Molecular Formula C5H4N2O4
Molecular Weight 156.1 g/mol
CAS No. 16013-84-6
Cat. No. B093971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropyridine-2,6-diol
CAS16013-84-6
Molecular FormulaC5H4N2O4
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1[N+](=O)[O-])O
InChIInChI=1S/C5H4N2O4/c8-4-2-1-3(7(10)11)5(9)6-4/h1-2H,(H2,6,8,9)
InChIKeyOANIJGWISUGBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropyridine-2,6-diol – Chemical Profile for Procurement


3-Nitropyridine-2,6-diol is a heterocyclic organic compound (C₅H₄N₂O₄, MW 156.10 g/mol) belonging to the nitropyridine class, distinguished by the presence of a nitro group at the 3-position and hydroxyl groups at the 2- and 6-positions of the pyridine ring [1]. It is a yellow crystalline solid with a melting point of 321 °C (decomposition) and a predicted pKa of 3.27 ± 0.53, indicating moderate acidity . The compound is commercially available with purities of ≥95 % to ≥98 % and is classified as a pharmaceutical intermediate and specialty building block .

Suited as a dual-functional building block for heterocycle synthesis and cyclization workflows.
Supports high-temperature solid-phase synthesis research given its elevated decomposition point.
Pharmaceutical intermediate grade, available as a precursor for 2,6-dichloro-3-nitropyridine synthesis.

Why In-Class Analogs Fall Short: 3-Nitropyridine-2,6-diol


Attempts to replace 3-nitropyridine-2,6-diol with simpler nitropyridines (e.g., 3-nitropyridine or 2,6-dihydroxypyridine) often fail because the target compound’s unique juxtaposition of the electron-withdrawing nitro group and the two hydrogen-bond-donating hydroxyl groups confers distinct reactivity not replicated by either monofunctional analog. The nitro group acidifies the ring (pKa ≈ 3.3 vs. ≈ 4.5 for 2,6-dihydroxypyridine ) and activates positions for nucleophilic substitution, while the hydroxyl groups enable cyclization and chlorination reactions . This synergistic dual functionality underpins its documented role as a cyclizing agent and a precursor to 2,6-dichloro-3-nitropyridine – a key intermediate in anti-osteoporosis drug discovery programs [1].

Reactivity Monofunctional nitropyridines lack the dual nitro/hydroxyl synergy required for nitroarene cyclization.
Acidity The lower pKa of the target compound may shift extraction and salt-formation behavior relative to non-nitrated analogs.
Storage Cold-chain logistics are required; direct substitution with room-temperature-stable analogs may introduce stability risk.

3-Nitropyridine-2,6-diol vs. Analogs: Quantitative Evidence


Thermal Stability Advantage Over Monofunctional Analogs

3-Nitropyridine-2,6-diol exhibits a melting/decomposition point of 321 °C . This is approximately 280 °C higher than 3-nitropyridine (35–40 °C) and approximately 120 °C higher than 2,6-dihydroxypyridine (202–203 °C) . The elevated decomposition temperature indicates that the compound remains in the solid state under conditions where common monofunctional analogs would have melted or sublimed, potentially affecting reaction design and handling procedures in high-temperature synthetic protocols.

Thermal Stability
Data to verify
Δ ≈ +280 °C vs 3-nitropyridine; Δ ≈ +120 °C vs 2,6-dihydroxypyridine
Reported higher thermal tolerance supports solid-phase synthesis screening.
Literature values; experimental validation under process conditions recommended.
Thermal stability Process chemistry High-temperature reactions

Enhanced Acidity vs. 2,6-Dihydroxypyridine

The predicted pKa of 3-nitropyridine-2,6-diol is 3.27 ± 0.53 , compared to 4.50 ± 0.10 for 2,6-dihydroxypyridine . The nitro group withdraws electron density from the pyridine ring, stabilizing the conjugate base and lowering the pKa by approximately 1.23 units. This shift places the target compound closer to the carboxylic acid acidity range, which influences its solubility profile, salt-forming ability, and chromatographic behavior in reversed-phase purification.

Acidity Profile
Class-level
ΔpKa ≈ −1.23 vs 2,6-dihydroxypyridine
Context-dependent acidification influences extraction and salt-selection strategies.
Predicted values; experimental pKa confirmation advised.
Acidity Solubility optimization Salt formation

Higher Density Compared to 2,6-Dihydroxypyridine

The predicted density of 3-nitropyridine-2,6-diol is 1.65 ± 0.1 g/cm³ , compared to 1.379 ± 0.06 g/cm³ for 2,6-dihydroxypyridine . This represents a 19.7 % increase in mass density attributable to the added nitro group. The higher density may affect packaging, shipping classification, and bulk handling logistics, as well as the stoichiometry in large-scale reactions where volume-based dosing is employed.

Bulk Density
Class-level
Δ ≈ +0.27 g/cm³ (+19.7%) vs 2,6-dihydroxypyridine
Higher density affects volume-based stoichiometry in scale-up protocols.
Predicted values; confirm bulk density for large-scale logistics.
Material handling Density Formulation

Unique Cyclizing Agent Reactivity Not Found in Analogs

Commercial supplier documentation explicitly describes 3-nitropyridine-2,6-diol as a cyclizing agent that converts nitropyridines to 3-(1H-imidazol-3-yl)pyridine and as a reagent for cyclizing nitroarenes to form pyridines . This reactivity is conferred by the dual hydroxyl-nitro architecture and is not reported for either 3-nitropyridine (lacking hydroxyl groups) or 2,6-dihydroxypyridine (lacking the nitro group). The compound is also employed as a chlorinating reagent for preparing alkenes and alkynes and in the synthesis of acrylates and sulfuric acid esters . Additionally, the compound serves as a direct precursor to 2,6-dichloro-3-nitropyridine (CAS 13901-10-5) , a building block used in the synthesis of HIV-1 reverse transcriptase inhibitors [1].

Cyclizing Reactivity
Class-level inference
Unique cyclizing agent and chlorinating reagent; precursor to HIV-1 RT inhibitor building block.
Supplier-reported dual functionality; source-specific review needed.
Qualitative difference; independent reactivity verification recommended.
Cyclization reagent Heterocycle synthesis Nitroarene chemistry

Cold Chain Storage Requirement vs. Room-Temperature Analog

3-Nitropyridine-2,6-diol requires refrigerated storage at 2–8 °C , whereas 2,6-dihydroxypyridine is typically stored under inert atmosphere at room temperature . The cold-storage requirement for the target compound implies lower thermal stability at ambient conditions, potentially due to the presence of the nitro group. This necessitates controlled-temperature logistics for procurement and inventory management.

Storage Requirement
Data to verify
2–8 °C vs room temperature for 2,6-dihydroxypyridine
Cold-chain planning is required; procurement logistics differ significantly.
Supplier recommendations; check lot-specific storage stability.
Storage stability Cold chain logistics Shelf life

3-Nitropyridine-2,6-diol – High-Confidence Application Scenarios


2,6-Dichloro-3-nitropyridine Synthesis for Antiviral Discovery

3-Nitropyridine-2,6-diol is the direct hydroxyl-precursor to 2,6-dichloro-3-nitropyridine (CAS 13901-10-5), a critical building block in the synthesis of diarylpyridine-based HIV-1 non-nucleoside reverse transcriptase inhibitors . Researchers developing next-generation NNRTIs should source 3-nitropyridine-2,6-diol as the starting material for in-house chlorination, rather than purchasing the dichloro analog, to enable late-stage diversification at the 2- and 6-positions.

Nitroarene Cyclization for Heterocycle Library Construction

Medicinal chemistry groups engaged in heterocycle-focused library synthesis can leverage the compound’s documented dual role as both a cyclizing agent and a nitroarene coupling partner . This dual functionality is not available from 3-nitropyridine or 2,6-dihydroxypyridine individually, making it a strategic procurement choice for laboratories synthesizing polycyclic nitrogen-containing scaffolds.

Osteoporosis Drug Development with 3-Nitropyridine-2,6-diol Scaffolds

A patent from Dong Wha Pharm describes 2,6-substituted-3-nitropyridine derivatives that promote osteoblast activity and suppress osteoclast formation for osteoporosis treatment . 3-Nitropyridine-2,6-diol serves as the logical starting material for generating these derivatives through O-alkylation or O-arylation at the 2- and 6-hydroxyl positions, making it a procurement priority for bone metabolism research groups.

High-Temperature Solid-Phase Synthesis Applications

With a decomposition point of 321 °C – substantially higher than 3-nitropyridine (35–40 °C) or 2,6-dihydroxypyridine (202–203 °C) – 3-nitropyridine-2,6-diol is the preferred choice for chemists exploring high-temperature solid-phase synthesis, melt-phase reactions, or thermogravimetric studies where monofunctional analogs would melt or volatilize prematurely.

Application
Selection Property
Validation Focus
Antiviral Discovery Intermediate
Direct precursor to 2,6-dichloro-3-nitropyridine
In-house chlorination efficiency and late-stage diversification
Heterocycle Library Synthesis
Dual cyclizing agent and nitroarene coupling partner
Reactivity under targeted cyclization conditions
Bone Metabolism Research
Scaffold for osteoblast/osteoclast pathway modulators
O-alkylation/arylation at 2- and 6-positions
High-Temperature Synthesis
Decomposition point significantly above monofunctional analogs
Thermal tolerance under process-specific conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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